Methyl 3-azido-4-methyl-2-methylidenehexanoate
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Overview
Description
Methyl 3-azido-4-methyl-2-methylidenehexanoate is an organic compound with the molecular formula C9H15N3O2. It is characterized by the presence of an azido group (-N3) and a methylidene group (-CH2-) in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-azido-4-methyl-2-methylidenehexanoate typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azido-4-methyl-2-methylidenehexanoate can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Cycloaddition: Alkynes, copper(I) catalysts (CuSO4 and sodium ascorbate)
Major Products Formed
Reduction: Methyl 3-amino-4-methyl-2-methylidenehexanoate
Cycloaddition: 1,2,3-Triazole derivatives
Scientific Research Applications
Methyl 3-azido-4-methyl-2-methylidenehexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-azido-4-methyl-2-methylidenehexanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to create covalent bonds between molecules in a highly specific and efficient manner .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-azido-4-methyl-2-methylidenehexanoate
- Methyl 3-azido-4-methyl-2-methylideneheptanoate
- Methyl 3-azido-4-methyl-2-methylideneoctanoate
Uniqueness
This compound is unique due to its specific molecular structure, which includes both an azido group and a methylidene group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions, making it a valuable tool in organic synthesis and materials science .
Properties
CAS No. |
918156-04-4 |
---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 3-azido-4-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C9H15N3O2/c1-5-6(2)8(11-12-10)7(3)9(13)14-4/h6,8H,3,5H2,1-2,4H3 |
InChI Key |
MQLUWSXFXFQJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=C)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
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